Methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate
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Overview
Description
Methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H14O4 It is a derivative of propanoic acid and features a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-3-(4-methoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(4-methoxyphenyl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(4-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be related to its modulation of inflammatory mediators and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a hydroxyl group instead of a methoxy group.
Methyl 2-(4-methoxyphenyl)propanoate: Lacks the hydroxyl group present in methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate.
Methyl 3-(4-methoxyphenyl)propanoate: Similar structure but with the hydroxyl group in a different position.
Uniqueness
This compound is unique due to the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2/h3-6,10,12H,7H2,1-2H3 |
InChI Key |
LDDFEROTLHOWEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)OC)O |
Origin of Product |
United States |
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